molecular formula C13H11NO2 B6327098 5-Methyl-2-nitro-1,1'-biphenyl CAS No. 29547-08-8

5-Methyl-2-nitro-1,1'-biphenyl

Cat. No.: B6327098
CAS No.: 29547-08-8
M. Wt: 213.23 g/mol
InChI Key: UHRJSZIQGJRQOZ-UHFFFAOYSA-N
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Description

5-Methyl-2-nitro-1,1’-biphenyl: is an organic compound that belongs to the class of nitro-substituted biphenyls It consists of two benzene rings connected by a single bond, with a methyl group attached to the fifth position and a nitro group attached to the second position of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitro-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

    Nitration of 5-Methyl-1,1’-biphenyl: Another approach involves the nitration of 5-Methyl-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods: Industrial production of 5-Methyl-2-nitro-1,1’-biphenyl typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.

Major Products:

    Reduction: 5-Methyl-2-amino-1,1’-biphenyl.

    Electrophilic Substitution: Various halogenated, sulfonated, or further nitrated derivatives of 5-Methyl-2-nitro-1,1’-biphenyl.

Scientific Research Applications

Chemistry: 5-Methyl-2-nitro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored the potential of nitro-substituted biphenyls in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, 5-Methyl-2-nitro-1,1’-biphenyl is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of electronic materials and polymers .

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitro-1,1’-biphenyl largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with biological targets, potentially leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-nitro-1,1’-biphenyl is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and biological activities.

Properties

IUPAC Name

4-methyl-1-nitro-2-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRJSZIQGJRQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 219a (0.20 g, 0.93 mmol) was reacted with phenylboronic acid (0.135 g, 1.11 mmol) for 19.5 h at 80° C. as described in Example 218a. The reaction mixture was cooled and filtered through celite, the filtrate concentrated under vacuum to give the crude product which was purified by flash chromatography on silica gel to give the title biphenyl (0.187 g, 94%) as a yellow oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.135 g
Type
reactant
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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